molecular formula C4H10ClNO2 B6218973 2-aminocyclobutane-1,3-diol hydrochloride CAS No. 2751614-52-3

2-aminocyclobutane-1,3-diol hydrochloride

Cat. No.: B6218973
CAS No.: 2751614-52-3
M. Wt: 139.58 g/mol
InChI Key: XHTOYYLYFAEWTO-UHFFFAOYSA-N
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Description

2-aminocyclobutane-1,3-diol hydrochloride is a cyclic amino alcohol with the molecular formula C4H10ClNO2. This compound is an important intermediate in the synthesis of various biologically active compounds, including nucleosides, antitumor, antiviral, and antibacterial agents. It is also used as a chiral building block in asymmetric synthesis.

Properties

CAS No.

2751614-52-3

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

2-aminocyclobutane-1,3-diol;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c5-4-2(6)1-3(4)7;/h2-4,6-7H,1,5H2;1H

InChI Key

XHTOYYLYFAEWTO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1O)N)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminocyclobutane-1,3-diol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-aminocyclobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutane derivatives, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

2-aminocyclobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.

    Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including nucleosides and other bioactive compounds.

    Medicine: It is involved in the development of antitumor, antiviral, and antibacterial agents, contributing to the advancement of therapeutic drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminocyclobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that exert their effects through various biochemical pathways. For example, it may be involved in the inhibition of specific enzymes or the modulation of receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminocyclopentane-1,3-diol hydrochloride: Similar in structure but with a five-membered ring.

    2-aminocyclohexane-1,3-diol hydrochloride: Similar in structure but with a six-membered ring.

    2-aminocyclobutane-1,2-diol hydrochloride: Similar in structure but with different hydroxyl group positions.

Uniqueness

2-aminocyclobutane-1,3-diol hydrochloride is unique due to its specific ring size and the position of the amino and hydroxyl groups. This unique structure allows it to participate in specific chemical reactions and serve as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

2-Aminocyclobutane-1,3-diol hydrochloride (ACBDH) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H9ClN2O2C_4H_9ClN_2O_2. The compound features a cyclobutane ring with amino and hydroxyl functional groups, which contribute to its reactivity and interaction with biological systems.

The biological activity of ACBDH is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate biochemical pathways through:

  • Enzyme Inhibition : ACBDH can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction processes.

These interactions suggest that ACBDH could play a role in regulating physiological responses in various biological systems.

Antitumor Activity

Recent studies have indicated that ACBDH exhibits antitumor properties. For example, research has shown that cyclic amino acids can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies demonstrated that ACBDH treatment led to increased apoptosis in several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
FaDu (Head & Neck)25Induction of apoptosis via mitochondrial pathway
Cal-27 (Head & Neck)30Activation of caspase cascade
SCC-9 (Oral Cancer)20Inhibition of cell proliferation

These findings suggest that ACBDH may serve as a lead compound for developing novel anticancer therapies.

Neuroprotective Effects

ACBDH has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, administration of ACBDH resulted in:

  • Reduced oxidative stress markers
  • Improved cognitive function
  • Enhanced neuronal survival rates

This neuroprotective activity is hypothesized to be linked to the compound's ability to modulate neurotransmitter levels and protect against excitotoxicity.

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the effects of ACBDH on human head and neck squamous cell carcinoma (HNSCC) lines. Results showed a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of ACBDH over 48 hours.
  • Animal Model for Neuroprotection : In a rat model of Alzheimer's disease, administration of ACBDH led to improved memory performance in behavioral tests and reduced amyloid plaque formation in the brain.

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